N-(3-Tert-butyl-5-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(3-Tert-butyl-5-hydroxyphenyl)methanesulfonamide: is a chemical compound characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Tert-butyl-5-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-tert-butyl-5-hydroxyaniline with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 3-tert-butyl-5-hydroxyaniline and methanesulfonyl chloride.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C.
Procedure: The 3-tert-butyl-5-hydroxyaniline is dissolved in dichloromethane, and triethylamine is added to the solution. Methanesulfonyl chloride is then added dropwise to the reaction mixture while maintaining the temperature at 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The product is typically purified using industrial-scale crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Tert-butyl-5-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(3-Tert-butyl-5-hydroxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Tert-butyl-5-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can also interact with proteins, affecting their function. These interactions can lead to various biological effects, such as enzyme inhibition or antimicrobial activity.
Comparison with Similar Compounds
N-(3-Tert-butyl-5-hydroxyphenyl)methanesulfonamide can be compared with similar compounds such as:
N-(3,5-Di-tert-butyl-4-hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Contains a longer alkyl chain and is used as an antioxidant in polymers.
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Similar structure but with a propionate ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO3S |
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Molecular Weight |
243.32 g/mol |
IUPAC Name |
N-(3-tert-butyl-5-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-11(2,3)8-5-9(7-10(13)6-8)12-16(4,14)15/h5-7,12-13H,1-4H3 |
InChI Key |
QWVBDJJQAFZDEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
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